

Spectroscopic Profile of Oxolan-3-yl Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Oxolan-3-yl methanesulfonate*

Cat. No.: *B186733*

[Get Quote](#)

Disclaimer: Due to the limited availability of experimental spectroscopic data for **Oxolan-3-yl methanesulfonate**, this guide utilizes data from a closely related and well-characterized compound, Methyl methanesulfonate (MMS, CAS: 66-27-3), as a representative example. This approach allows for a comprehensive demonstration of the data presentation, experimental protocols, and visualizations requested. All data presented below pertains to Methyl methanesulfonate unless otherwise specified.

Introduction

This technical guide provides a detailed overview of the spectroscopic data for Methyl methanesulfonate, a simple alkylating agent. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It encompasses a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl methanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for Methyl Methanesulfonate (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.06	s	3H	-SO ₃ -CH ₃
3.85	s	3H	-O-CH ₃

Table 2: ^{13}C NMR Data for Methyl Methanesulfonate (CDCl₃)

Chemical Shift (δ) ppm	Assignment
38.9	-SO ₃ -CH ₃
59.2	-O-CH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl Methanesulfonate (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Medium	C-H stretch
1350-1330	Strong	S=O asymmetric stretch
1175-1160	Strong	S=O symmetric stretch
1000-750	Strong	S-O-C stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methyl Methanesulfonate (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
110	45	[M] ⁺ (Molecular Ion)
95	100	[M-CH ₃] ⁺
79	80	[SO ₃ H] ⁺
65	30	[SO ₂ H] ⁺
48	20	[SO] ⁺
15	50	[CH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a liquid sample.

Materials:

- NMR spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[1]
- Pipettes

Procedure:

- Sample Preparation: Dissolve the appropriate amount of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1]

- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.
- Spectrometer Setup: Insert the NMR tube into the spectrometer's autosampler or probe.
- Locking and Shimming: The instrument software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.
- Acquisition of ^1H Spectrum:
 - Set the appropriate spectral width and number of scans.
 - Acquire the free induction decay (FID).
 - Perform a Fourier transform on the FID to obtain the spectrum.
 - Phase the spectrum and integrate the peaks.
- Acquisition of ^{13}C Spectrum:
 - Switch the spectrometer to the ^{13}C channel.
 - Set a wider spectral width and a larger number of scans due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Acquire and process the data as with the ^1H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an IR spectrum of a neat liquid sample.

Materials:

- FT-IR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.
- Salt plates (e.g., NaCl or KBr) for the liquid film method.[\[2\]](#)
- Sample (1-2 drops).

- Acetone for cleaning.

Procedure (Liquid Film Method):

- Plate Preparation: Ensure the salt plates are clean and dry. If necessary, rinse with a small amount of acetone and allow to dry completely.[\[2\]](#)
- Sample Application: Place one to two drops of the liquid sample onto the center of one salt plate.[\[2\]](#)
- Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[\[2\]](#)
- Background Spectrum: Run a background spectrum with the empty spectrometer to account for atmospheric CO₂ and water vapor.
- Sample Spectrum: Place the assembled salt plates in the sample holder of the spectrometer and acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
- Cleaning: After analysis, disassemble the plates and clean them thoroughly with acetone.[\[2\]](#)

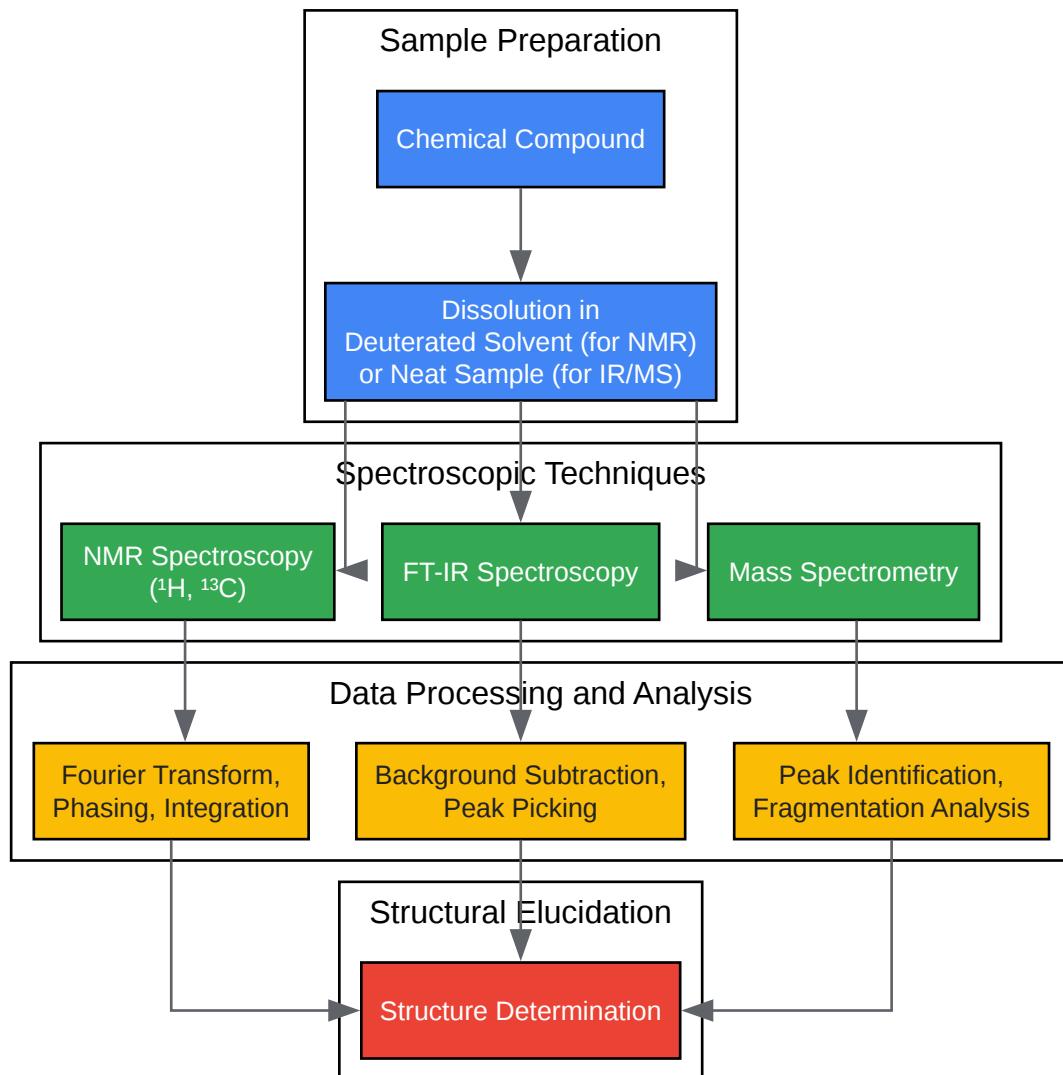
Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain a mass spectrum of a volatile liquid sample.

Materials:

- Mass spectrometer with an Electron Ionization (EI) source.[\[3\]](#)
- Sample (typically in solution or as a neat liquid).
- Volatile solvent (if needed).

Procedure:


- Sample Introduction: Introduce the sample into the ion source. For volatile liquids, this can be done via direct injection or through a gas chromatograph (GC-MS).

- Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Oxolan-3-yl Methanesulfonate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186733#spectroscopic-data-for-oxolan-3-yl-methanesulfonate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com